2-Methoxy-4-propylphenol-d3
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Overview
Description
2-Methoxy-4-propylphenol-d3, also known as 4-propyl-2-methoxyphenol-d3, is a deuterated labeled compound. It is a stable isotope of 2-Methoxy-4-propylphenol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylphenol-d3 involves the deuteration of 2-Methoxy-4-propylphenol. Deuteration is typically achieved through the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions. The process ensures the incorporation of deuterium atoms into the molecular structure, replacing the hydrogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified and tested for isotopic purity before being used in research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 2-Methoxy-4-propylphenol.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methoxy-4-propylphenol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylphenol-d3 involves its role as a tracer. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the reactions and interactions of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylphenol: The non-deuterated form of the compound.
4-Propylguaiacol: Another name for 2-Methoxy-4-propylphenol.
Dihydroeugenol: A related compound with similar structural features.
Uniqueness
2-Methoxy-4-propylphenol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it a valuable tool in studies requiring accurate quantitation and analysis .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2,3,5-trideuterio-6-methoxy-4-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3/i5D,6D,7D |
InChI Key |
PXIKRTCSSLJURC-CRSPMMAGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCC)[2H])OC)O)[2H] |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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